

4-(3-Methylbutoxy)benzaldehyde molecular weight and formula

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Compound of Interest

Compound Name: 4-(3-Methylbutoxy)benzaldehyde

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Technical Guide: 4-(3-Methylbutoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of **4-(3-Methylbutoxy)benzaldehyde**, focusing on its fundamental molecular properties. The information is intended to support research and development activities where this aromatic aldehyde is utilized as a chemical intermediate or building block.

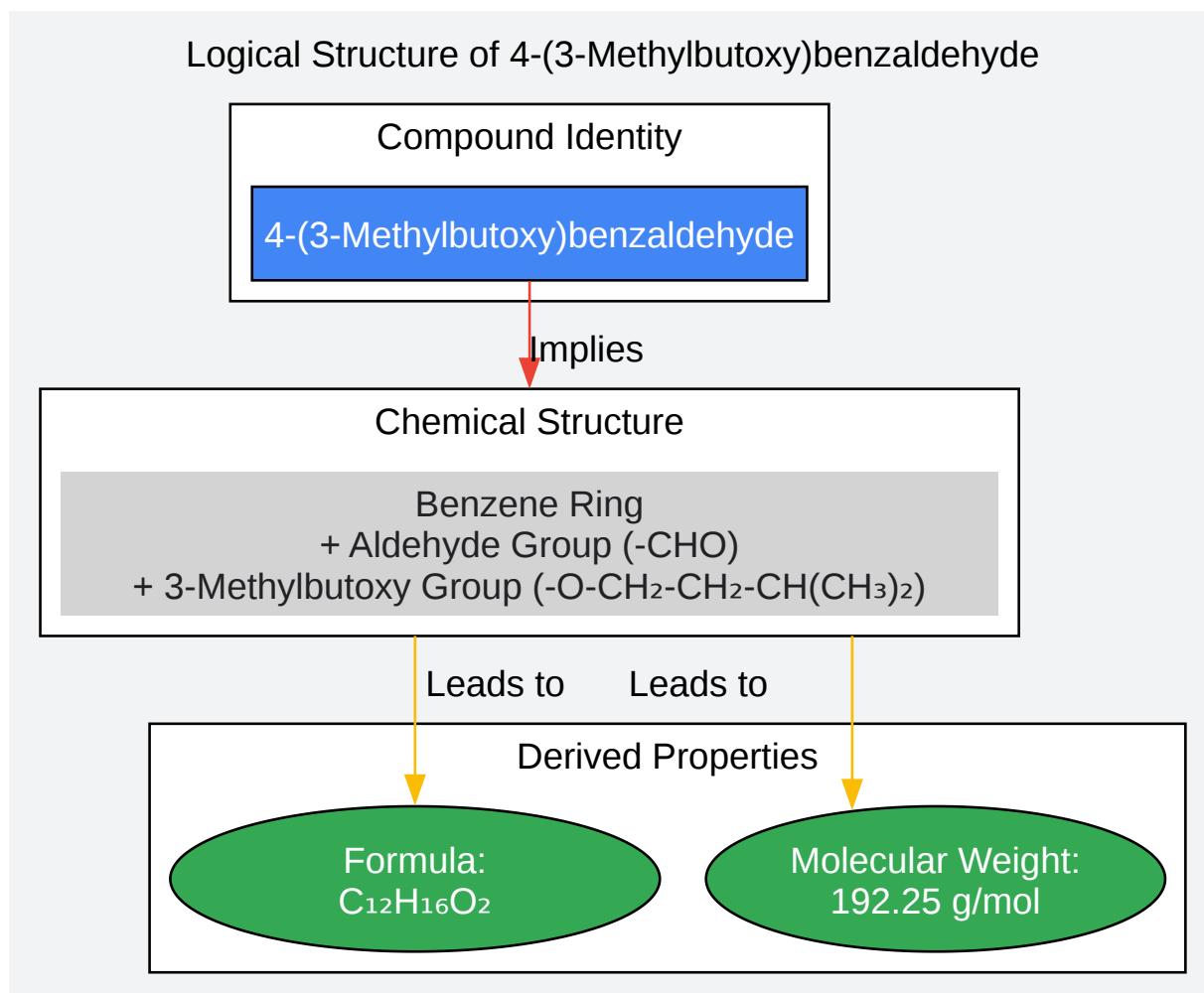
Core Molecular Data

The essential molecular and physical properties of **4-(3-Methylbutoxy)benzaldehyde** are summarized below. These data are critical for stoichiometric calculations, analytical characterization, and purity assessments.

Property	Value
Molecular Formula	C ₁₂ H ₁₆ O ₂
Molecular Weight	192.25 g/mol
Synonyms	4-(Isopentyloxy)benzaldehyde
CAS Number	18986-09-9

Logical Relationship of Properties

The following diagram illustrates the relationship between the compound's nomenclature, its structural components, and its derived molecular properties.



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Chemical Identity and Derived Properties.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **4-(3-Methylbutoxy)benzaldehyde** were not found in the immediate search, a general and widely applicable method is the Williamson Ether Synthesis. This established reaction is suitable for preparing aryl ethers.

General Synthesis Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of **4-(3-Methylbutoxy)benzaldehyde** from 4-hydroxybenzaldehyde and a suitable 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane).

- **Reaction Setup:** To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-hydroxybenzaldehyde and a suitable polar aprotic solvent such as acetone or DMF.
- **Base Addition:** Add a base, such as finely powdered potassium carbonate (K_2CO_3), to the mixture. The base is essential to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide.
- **Alkylation:** Introduce 1-bromo-3-methylbutane (isopentyl bromide) to the stirring suspension.
- **Reaction:** Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.
- **Purification:** The crude product can be purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the pure **4-(3-Methylbutoxy)benzaldehyde**.^{[1][2]}

Analytical Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure and the connectivity of the atoms.^{[2][3]}
- **Mass Spectrometry (MS):** This technique confirms the molecular weight of the compound.^[2]
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the key functional groups, such as the aldehyde (C=O stretch) and the ether (C-O-C stretch) linkages.^{[2][3]}

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References

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